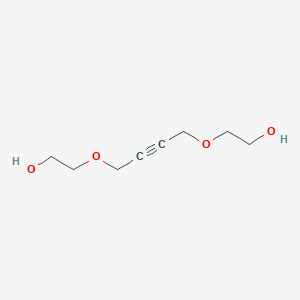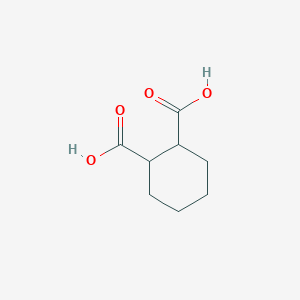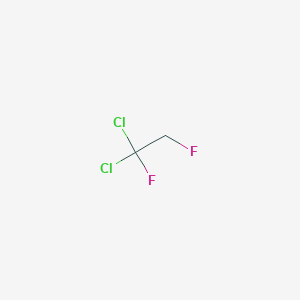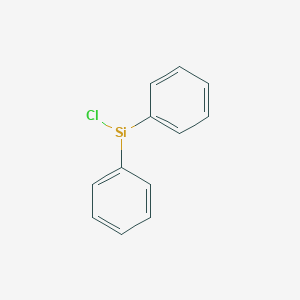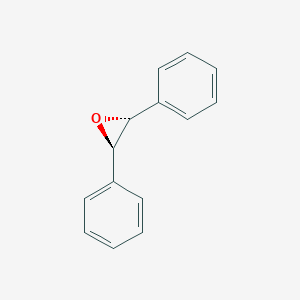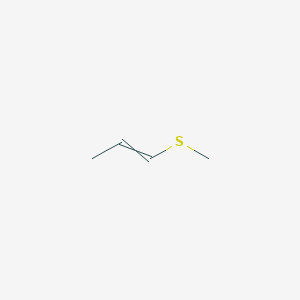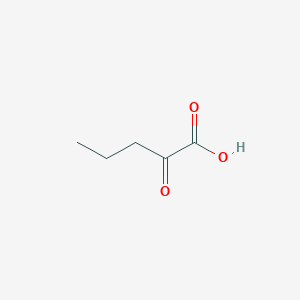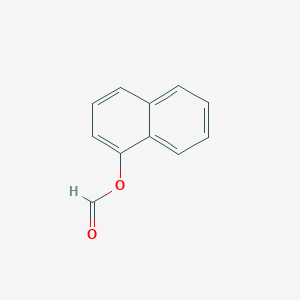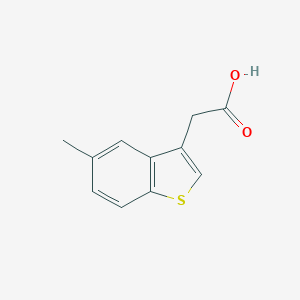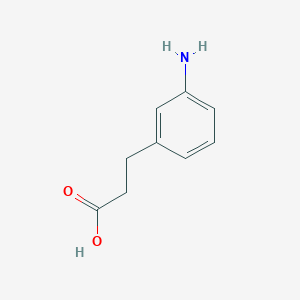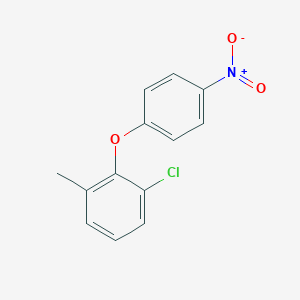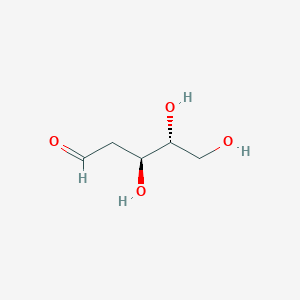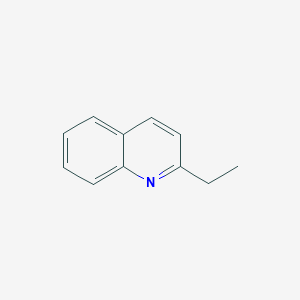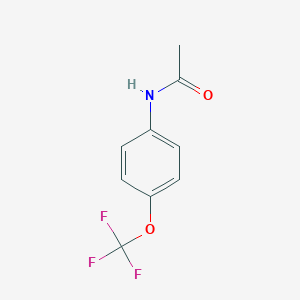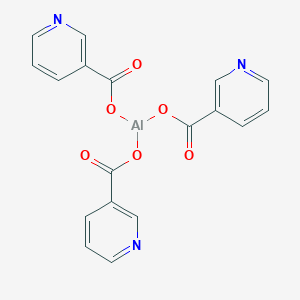
Aluminum nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum nicotinate is a compound that has been gaining attention in the scientific community due to its potential therapeutic properties. It is a complex of aluminum and nicotinic acid, also known as vitamin B3. This compound has been studied for its potential use in treating various diseases, including Alzheimer's disease, diabetes, and cancer. In
Mécanisme D'action
The mechanism of action of aluminum nicotinate is not fully understood, but it is thought to work by modulating various signaling pathways in the body. It has been shown to activate the AMPK pathway, which is involved in regulating glucose and lipid metabolism. It has also been shown to inhibit the NF-kB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
Aluminum nicotinate has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance glucose and lipid metabolism. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using aluminum nicotinate in lab experiments is that it is relatively easy to synthesize and purify. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to work with due to its insolubility in water and organic solvents.
Orientations Futures
There are several future directions for research on aluminum nicotinate. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in treating metabolic disorders, such as diabetes and obesity. Additionally, there is interest in exploring its potential use in cancer therapy, either alone or in combination with other drugs. Finally, there is interest in developing new synthetic methods for aluminum nicotinate that are more efficient and environmentally friendly.
Méthodes De Synthèse
Aluminum nicotinate can be synthesized by reacting aluminum hydroxide with nicotinic acid in an aqueous solution. The reaction is typically carried out at high temperature and pressure, and the resulting compound is purified through various methods, including recrystallization and chromatography.
Applications De Recherche Scientifique
Aluminum nicotinate has been studied for its potential therapeutic properties in various diseases. In Alzheimer's disease, it has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of the disease. In diabetes, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
1976-28-9 |
|---|---|
Formule moléculaire |
C18H12AlN3O6 |
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
bis(pyridine-3-carbonyloxy)alumanyl pyridine-3-carboxylate |
InChI |
InChI=1S/3C6H5NO2.Al/c3*8-6(9)5-2-1-3-7-4-5;/h3*1-4H,(H,8,9);/q;;;+3/p-3 |
Clé InChI |
NSFYKDVWNTWJOK-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)O[Al](OC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3 |
SMILES canonique |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Al+3] |
Autres numéros CAS |
1976-28-9 |
Numéros CAS associés |
59-67-6 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



